
N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that includes a furan ring, a pyrazole ring, a benzenesulfonamide group, and a trifluoromethoxy group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, furan compounds can be synthesized from carbohydrate-based furfural . Pyrazole compounds can be synthesized from hydrazines and 1,3-diketones .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The furan ring provides aromaticity, the pyrazole ring contains two nitrogen atoms, and the benzenesulfonamide and trifluoromethoxy groups add additional complexity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the furan and pyrazole rings, as well as the benzenesulfonamide and trifluoromethoxy groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Furan compounds are typically colorless, volatile liquids . The presence of the trifluoromethoxy group could potentially increase the compound’s stability .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research has focused on synthesizing derivatives of similar compounds for potential therapeutic applications. For instance, Ş. Küçükgüzel et al. (2013) synthesized novel derivatives aiming for anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. Their studies reveal the potential therapeutic benefits of such compounds without causing significant tissue damage compared to controls, showing promise for development into therapeutic agents (Ş. Küçükgüzel et al., 2013).
Antimicrobial Activity
Several studies have synthesized compounds to evaluate their antimicrobial efficacy. For example, S. Y. Hassan et al. (2013) synthesized 2-pyrazoline derivatives with benzenesulfonamide moieties and tested their antimicrobial activity against various bacterial strains and fungi, showing potential as antimicrobial agents (S. Y. Hassan et al., 2013).
Anticancer Activity
Research into the synthesis of new compounds includes the exploration of anticancer properties. Anuj Kumar et al. (2015) synthesized hybrid molecules combining benzenesulfonohydrazide and benzenesulfonamide cyclic imide, which were evaluated for anticancer activity against various human cancer cell lines. Some compounds exhibited promising anticancer activity, particularly against ovary (PA-1) and liver (Hep G2) cancer cell lines (Anuj Kumar et al., 2015).
Anti-Inflammatory Activity
Investigations into the anti-inflammatory properties of compounds have been conducted, as seen in the work by G. Syrova et al. (2022), who explored the anti-inflammatory action of coxibs on serum ceruloplasmin levels in a rat model. Their findings indicate significant anti-inflammatory activity, highlighting the potential therapeutic benefits of such compounds (G. Syrova et al., 2022).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methyl]-4-(trifluoromethoxy)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3O4S/c1-22-14(15-3-2-8-25-15)9-11(21-22)10-20-27(23,24)13-6-4-12(5-7-13)26-16(17,18)19/h2-9,20H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEKVODJFAZAGTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

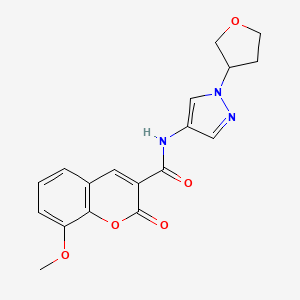
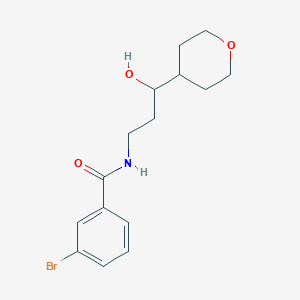
![2-[(2,6-Dichlorobenzyl)sulfanyl]-5-methoxy-4-pyrimidinol](/img/structure/B2974684.png)
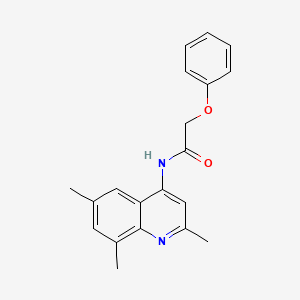
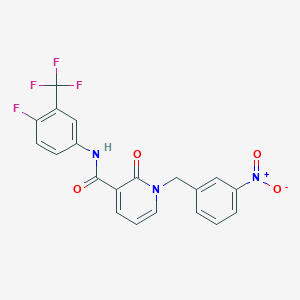
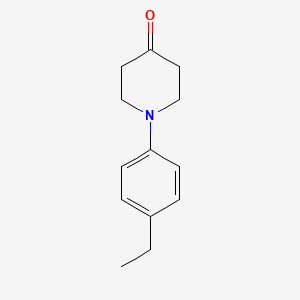

![N-(2,4-difluorophenyl)-3-{[(4-nitrobenzyl)oxy]imino}propanamide](/img/structure/B2974689.png)
![N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2,3-dimethoxybenzamide](/img/structure/B2974691.png)
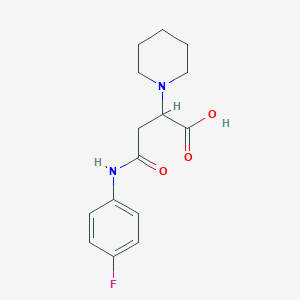
![2-(2,5-dimethylbenzyl)-4-(2-methoxybenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2974697.png)
![N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]naphthalene-2-carboxamide](/img/structure/B2974701.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-methylthiophene-2-sulfonamide](/img/structure/B2974702.png)
![3-[(4-allylpiperazino)carbonyl]-6-butylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2974703.png)